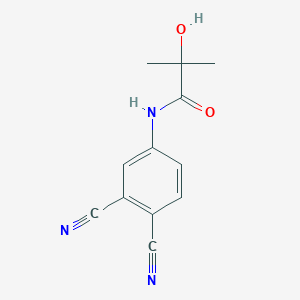
N-(3,4-dicyanophenyl)-2-hydroxy-2-methylpropanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3,4-dicyanophenyl)-2-hydroxy-2-methylpropanamide is an organic compound characterized by the presence of a dicyanophenyl group attached to a hydroxy-methylpropanamide moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,4-dicyanophenyl)-2-hydroxy-2-methylpropanamide typically involves the reaction of 3,4-dicyanophenylamine with 2-hydroxy-2-methylpropanoic acid under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or chromatography to obtain the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction parameters such as temperature, solvent, and reaction time is crucial for large-scale synthesis.
化学反応の分析
Types of Reactions
N-(3,4-dicyanophenyl)-2-hydroxy-2-methylpropanamide undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The nitrile groups can be reduced to primary amines using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nitration using a mixture of concentrated nitric acid (HNO3) and sulfuric acid (H2SO4).
Major Products Formed
Oxidation: Formation of N-(3,4-dicyanophenyl)-2-oxopropanamide.
Reduction: Formation of N-(3,4-diaminophenyl)-2-hydroxy-2-methylpropanamide.
Substitution: Formation of nitro or halogen-substituted derivatives of the compound.
科学的研究の応用
N-(3,4-dicyanophenyl)-2-hydroxy-2-methylpropanamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and polymers.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and metabolic pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as high-performance polymers and coatings.
作用機序
The mechanism of action of N-(3,4-dicyanophenyl)-2-hydroxy-2-methylpropanamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes by binding to their active sites, thereby modulating biochemical reactions. Additionally, its structural features allow it to interact with cellular membranes, potentially affecting cell signaling and function.
類似化合物との比較
Similar Compounds
3-(3,4-dihydroxyphenyl)propanoic acid: Known for its antioxidant properties.
Bisorthodinitriles: Used in the preparation of semiconductors and organic polymers.
Resorcinol diphthalonitrile ether: Utilized in the synthesis of high-performance resins.
Uniqueness
N-(3,4-dicyanophenyl)-2-hydroxy-2-methylpropanamide is unique due to its combination of a dicyanophenyl group and a hydroxy-methylpropanamide moiety
特性
分子式 |
C12H11N3O2 |
|---|---|
分子量 |
229.23 g/mol |
IUPAC名 |
N-(3,4-dicyanophenyl)-2-hydroxy-2-methylpropanamide |
InChI |
InChI=1S/C12H11N3O2/c1-12(2,17)11(16)15-10-4-3-8(6-13)9(5-10)7-14/h3-5,17H,1-2H3,(H,15,16) |
InChIキー |
YOQSKVQHJRKCNL-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C(=O)NC1=CC(=C(C=C1)C#N)C#N)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



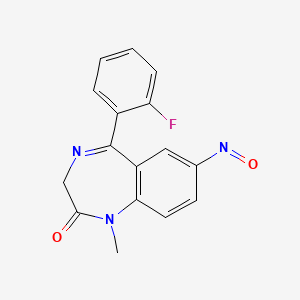
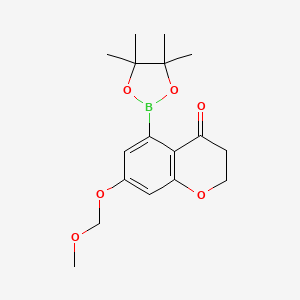
![[(1S)-3-[(Z)-2-[(1R,3aR,7aR)-7a-methyl-1-[(2R)-6-methylheptan-2-yl]-1,2,3,3a,6,7-hexahydroinden-4-yl]ethenyl]-4-methylcyclohex-3-en-1-yl] octanoate](/img/structure/B13406523.png)

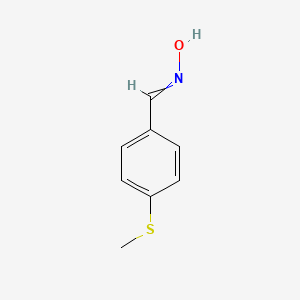
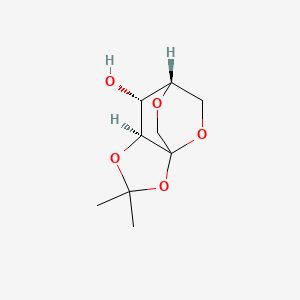
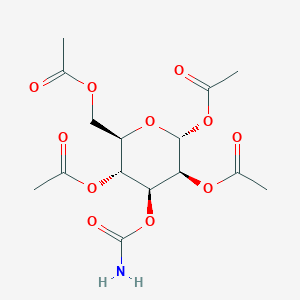
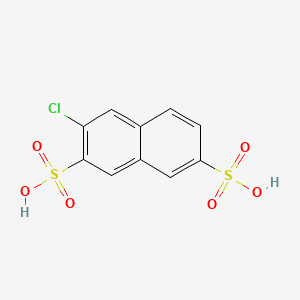

![2-[(2-Hydroxyethyl)methylamino]-1-phenyl-1-propanone](/img/structure/B13406576.png)
![Calcium 4-[(4-chloro-3-sulphonatophenyl)azo]-3-hydroxy-2-naphthoate](/img/structure/B13406579.png)
![5-hydroxy-2-(3-hydroxy-4-methoxyphenyl)-7-[(4S)-3,4,5-trihydroxy-6-[[(4S,5R,6R)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxymethyl]oxan-2-yl]oxychromen-4-one](/img/structure/B13406580.png)

